molecular formula C7H3BrF3NO3 B12332355 3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)-

3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)-

Cat. No.: B12332355
M. Wt: 286.00 g/mol
InChI Key: KJYRIZHVQRJVFS-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a trifluoromethyl group at the 2nd position, and a keto group at the 6th position on the pyridine ring. The molecular structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents and trifluoromethylating agents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and solvents to optimize yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and keto group contribute to the compound’s reactivity, enabling it to form covalent bonds with target molecules and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-bromo-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Similar structure but with a benzyl group instead of a trifluoromethyl group.

    Picolinic acid (2-pyridinecarboxylic acid): Lacks the bromine and trifluoromethyl groups.

    Nicotinic acid (3-pyridinecarboxylic acid): Lacks the bromine and trifluoromethyl groups.

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 3-Pyridinecarboxylicacid,5-bromo-1,6-dihydro-6-oxo-2-(trifluoromethyl)- makes it unique compared to other pyridinecarboxylic acids

Properties

Molecular Formula

C7H3BrF3NO3

Molecular Weight

286.00 g/mol

IUPAC Name

3-bromo-2-oxo-6-(trifluoromethyl)-3H-pyridine-5-carboxylic acid

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-2(6(14)15)4(7(9,10)11)12-5(3)13/h1,3H,(H,14,15)

InChI Key

KJYRIZHVQRJVFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=O)C1Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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